methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
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Overview
Description
Methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitro group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Triazine Ring: The triazine ring can be introduced via a nucleophilic substitution reaction involving cyanuric chloride and the benzothiazole derivative.
Functional Group Modifications:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure the safety and environmental compliance of the production methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group will yield the corresponding amino derivative.
Scientific Research Applications
Methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dimethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
- Methyl 4-(diethylamino)-8-nitro-2-(methyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
Uniqueness
Methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16F3N5O4S |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C16H16F3N5O4S/c1-4-22(5-2)13-20-15(12(25)28-3,16(17,18)19)21-14-23(13)10-7-6-9(24(26)27)8-11(10)29-14/h6-8H,4-5H2,1-3H3 |
InChI Key |
BTSRRGSWKWPTFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(N=C2N1C3=C(S2)C=C(C=C3)[N+](=O)[O-])(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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